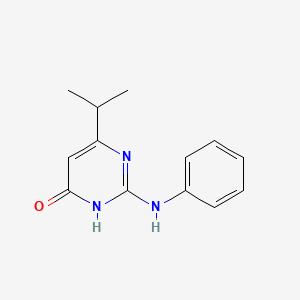

2-anilino-6-isopropyl-4(3H)-pyrimidinone

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H15N3O |

|---|---|

Molecular Weight |

229.28 g/mol |

IUPAC Name |

2-anilino-4-propan-2-yl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C13H15N3O/c1-9(2)11-8-12(17)16-13(15-11)14-10-6-4-3-5-7-10/h3-9H,1-2H3,(H2,14,15,16,17) |

InChI Key |

SYLUYQYVCQTRDD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=O)NC(=N1)NC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Anilino 6 Isopropyl 4 3h Pyrimidinone and Analogues

Strategic Approaches to Pyrimidinone Core Synthesis

The formation of the central pyrimidinone ring is the cornerstone of synthesizing 2-anilino-6-isopropyl-4(3H)-pyrimidinone. Several key strategies, including classical condensation and cyclization reactions, modern multicomponent approaches, and high-throughput solid-phase techniques, are employed to construct this heterocyclic core.

Condensation Reactions and Cyclization Protocols for Pyrimidinone Ring Formation

The most fundamental and widely utilized method for constructing the pyrimidinone ring involves the cyclocondensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with a guanidine (B92328) derivative. In the context of this compound, this translates to the reaction of a β-ketoester bearing an isopropyl group with N-phenylguanidine.

A key precursor for this synthesis is ethyl 4-methyl-3-oxopentanoate (B1262298), a β-ketoester that provides the isopropyl group at the C-6 position and the carbonyl group at the C-4 position of the pyrimidinone ring. The synthesis of this precursor can be achieved through various methods, including the acylation of ethyl isobutyrylacetate. prepchem.com

The core cyclization reaction proceeds by heating the β-ketoester and N-phenylguanidine, often in the presence of a base such as sodium ethoxide in ethanol. The reaction mechanism involves the initial nucleophilic attack of the guanidine on the ester carbonyl of the β-ketoester, followed by an intramolecular condensation and dehydration to form the stable pyrimidinone ring. This general approach has been successfully applied to the synthesis of a wide array of 2-anilino-4-(1H-pyrrol-3-yl)pyrimidine derivatives, highlighting its versatility. europeanscience.org

An alternative, yet related, strategy involves the initial synthesis of a 6-substituted-4-hydroxypyrimidine, which exists in tautomeric equilibrium with the 4(3H)-pyrimidinone form. For instance, 6-isopropyl-4-hydroxypyrimidine can be prepared and subsequently functionalized. google.com

| Reactant 1 | Reactant 2 | Conditions | Product |

| Ethyl 4-methyl-3-oxopentanoate | N-Phenylguanidine | NaOEt, EtOH, Reflux | This compound |

| 3-Acetyl-1H-pyrroles | Phenyl guanidines | Alcoholic alkali, Elevated temperature | 2-Anilino-4-(1H-pyrrol-3-yl)pyrimidines europeanscience.org |

Multicomponent Reaction (MCR) Strategies for Diverse Pyrimidinone Scaffolds

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to constructing complex molecules like pyrimidinones (B12756618) in a single synthetic operation. The Biginelli reaction is a classic example of an MCR that yields dihydropyrimidinones, which can be subsequently oxidized to the corresponding pyrimidinones. nih.govchemicalbook.com

While the traditional Biginelli reaction utilizes urea, modifications using guanidines or their derivatives can directly lead to 2-aminopyrimidinone structures. For the synthesis of this compound, a modified Biginelli-type reaction could be envisioned, employing an appropriate aldehyde, ethyl 4-methyl-3-oxopentanoate, and N-phenylguanidine. The reaction is typically catalyzed by a Brønsted or Lewis acid. nih.gov Microwave irradiation has been shown to significantly accelerate these reactions, leading to good yields in shorter reaction times. prepchem.com

The primary advantage of MCRs lies in their ability to rapidly generate a diverse library of compounds by varying the individual components. This is particularly valuable in medicinal chemistry for the exploration of structure-activity relationships.

Application of Solid-Phase Synthesis Techniques for Derivative Library Generation

Solid-phase synthesis has emerged as a powerful tool for the high-throughput synthesis of libraries of small molecules, including pyrimidinone derivatives. This technique involves attaching a starting material to an insoluble polymer support and carrying out subsequent reactions in a stepwise manner. The key advantage is the ease of purification, as excess reagents and byproducts can be simply washed away from the resin-bound product.

For the generation of a library of 2-anilinopyrimidinone derivatives, an amine can be immobilized on a solid support. This resin-bound amine can then be guanidinylated. Subsequent cyclization with a variety of β-ketoesters would then yield a library of 2-amino-4-pyrimidinones with diversity at the C-6 position. mdpi.com Alternatively, a resin-bound aniline (B41778) can be treated with a pre-formed pyrimidine (B1678525) scaffold, such as 2,4,8-trichloropyrimido[5,4-d]pyrimidine, to generate a library of substituted pyrimidines. nih.govchemicalbook.com

The development of efficient solid-phase syntheses for thiazolo-pyrimidinone derivatives further demonstrates the adaptability of this methodology for creating diverse heterocyclic libraries. mdpi.com These techniques are instrumental in the rapid generation of compound libraries for biological screening and drug discovery programs.

Functional Group Interconversions and Derivatization Strategies

Once the pyrimidinone core is established, further chemical transformations can be performed to introduce or modify the functional groups at various positions, namely the anilino moiety at C-2 and the isopropyl group at C-6.

Synthetic Methodologies for Anilino Moiety Introduction and Modification

The anilino group at the C-2 position is a defining feature of the target molecule. A common and effective method for its introduction is through nucleophilic aromatic substitution (SNAr) on a suitable 2-halopyrimidine precursor. For instance, a 2-chloro-6-isopropyl-4(3H)-pyrimidinone can be synthesized and subsequently reacted with aniline or a substituted aniline to introduce the desired anilino moiety. Microwave-assisted conditions have been shown to be particularly effective for this type of transformation, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov

The electronic nature of the substituents on the aniline can influence the reaction rate and efficiency. This approach allows for the synthesis of a wide range of 2-(substituted anilino)pyrimidine derivatives, which is valuable for structure-activity relationship studies. google.com

| Starting Material | Reagent | Conditions | Product |

| 2-Chloro-6-isopropyl-4(3H)-pyrimidinone | Aniline | Microwave irradiation | This compound |

| 2-Chloro-4,6-dimethylpyrimidine | Substituted anilines | Microwave irradiation | 2-(Substituted anilino)-4,6-dimethylpyrimidines nih.gov |

Introduction and Manipulation of Isopropyl and other Alkyl Substituents at Pyrimidinone C-6 Position

The isopropyl group at the C-6 position of the pyrimidinone ring is typically introduced via the choice of the starting β-dicarbonyl compound, as discussed in section 2.1.1. The synthesis of ethyl 4-methyl-3-oxopentanoate is therefore a critical step in accessing the target molecule. prepchem.com

However, it is also possible to modify or introduce alkyl groups at the C-6 position of a pre-formed pyrimidinone ring. One strategy involves the lithiation of a C-6 methyl group on a pyrimidine derivative, followed by reaction with an electrophile. This approach has been used to synthesize a series of 6-acyclic chain substituted pyrimidines. europeanscience.org While direct alkylation of a C-H bond at the C-6 position is more challenging, certain metal-catalyzed C-H activation strategies could potentially be employed.

Furthermore, the synthesis of various 6-alkyl-4-hydroxypyrimidines has been reported, which can serve as versatile intermediates. google.com These can be prepared through the condensation of β-aminocrotonamide with appropriate esters. The manipulation of functional groups on the C-6 alkyl substituent can also be achieved through standard organic transformations, provided that the pyrimidinone core is stable to the reaction conditions. Alkylation of 2-amino-6-methylpyrimidin-4-one has been shown to occur at the N3 position or O4 position depending on the reaction conditions, highlighting the potential for further derivatization. europeanscience.org

Regioselective Synthesis and Stereochemical Control in Pyrimidinone Derivatization

The functionalization of the pyrimidinone core at specific positions, known as regioselectivity, and the control of the three-dimensional arrangement of its atoms (stereochemistry) are critical for tailoring the molecule's properties. Advanced synthetic strategies allow for precise modifications, which are essential for developing analogues of this compound with specific biological activities.

A key challenge in the synthesis of substituted pyrimidinones is controlling the position at which new chemical groups are introduced. Researchers have developed methods to achieve high regioselectivity. For instance, the reaction of 6-amino-1,3-dimethyluracil (B104193) with diethyl ethoxymethylenemalonate can be directed to produce different isomers based on the reaction conditions. capes.gov.br Under acidic conditions, a 7-oxopyrido[2,3-d]pyrimidine is formed, whereas basic conditions followed by thermal cyclization yield the isomeric 5-oxopyrido[2,3-d]pyrimidine. capes.gov.br

Another powerful technique for achieving regioselectivity is directed lithiation. This method was used in the synthesis of a series of 2-amino-5-bromo-4(3H)-pyrimidinone derivatives where various substituents were introduced specifically at the C-6 position. nih.gov This lithiation-substitution protocol demonstrates a reliable way to functionalize a specific carbon atom on the pyrimidinone ring, leaving other positions untouched. nih.gov Similarly, the diversification of 4-amino-2,8-dichloropyrido[3,2-d]pyrimidine derivatives showcases how different positions on a related heterocyclic system can be selectively targeted. nih.gov Nucleophilic aromatic substitution (SNAr) with amines occurs selectively at the C-2 position, while the regioselectivity of thiol addition depends on the reaction conditions, allowing for either C-2 or C-8 functionalization. nih.gov This provides a method to selectively activate one position for further reactions, such as Suzuki-Miyaura or Liebeskind-Srogl cross-coupling. nih.gov

Stereochemical control is equally important, particularly when creating compounds with chiral centers. In a series of 1,3-dioxoperhydropyrido[1,2-c]pyrimidine derivatives, highly strict stereochemical requirements were identified for biological activity. nih.gov The synthesis of eight different diastereoisomers revealed that both the specific chirality of the amino acid used (L-Tryptophan) and the relative orientation of substituents on the bicyclic pyrimidine system were essential for potent and selective receptor binding. nih.gov This highlights the necessity of controlling stereochemistry to achieve the desired biological effect. Such control can be achieved by using chiral starting materials or through stereoselective reactions that favor the formation of one stereoisomer over others. nih.gov

The table below summarizes various regioselective and stereoselective methods applied to pyrimidinone and related heterocyclic systems.

| Method | Target Position/Outcome | Key Reagents/Conditions | Heterocyclic System | Reference |

|---|---|---|---|---|

| Condition-Dependent Cyclization | Regioselective formation of 5-oxo vs. 7-oxo isomers | Acidic vs. Basic conditions | Pyrido[2,3-d]pyrimidine | capes.gov.br |

| Directed Lithiation-Substitution | Regioselective C-6 substitution | Lithiation followed by electrophile addition | 2-Amino-5-bromo-4(3H)-pyrimidinone | nih.gov |

| Selective SNAr/Cross-Coupling | Regioselective C-2 and C-8 functionalization | Amines, Thiols (condition-dependent), Palladium catalysts | Pyrido[3,2-d]pyrimidine | nih.gov |

| Diastereoselective Synthesis | Stereochemical control (e.g., 4a,5-trans) | Use of chiral precursors (L-Tryptophan) | Perhydropyrido[1,2-c]pyrimidine | nih.gov |

Green Chemistry Principles Applied to Pyrimidinone Synthesis

The application of green chemistry principles to the synthesis of pyrimidinone and its derivatives aims to reduce the environmental impact of chemical processes. These principles focus on using less hazardous substances, employing renewable feedstocks, designing energy-efficient processes, and minimizing waste. rasayanjournal.co.in

A prominent green approach in pyrimidinone synthesis is the use of multicomponent reactions (MCRs), such as the Biginelli reaction, which combines multiple starting materials in a single step to form the complex pyrimidinone structure. ijarsct.co.inresearchgate.net This method improves atom economy and reduces the need for intermediate purification steps. To further enhance the green credentials of these reactions, researchers have explored the use of environmentally benign catalysts and solvents. For example, a cost-effective and eco-friendly Biginelli reaction has been developed using unprocessed lemon juice as a natural acidic catalyst at room temperature. ijarsct.co.in Other studies have utilized citrus extract for the synthesis of aryl-substituted dihydropyrimidone derivatives. pjoes.com

Solvent-free, or "grindstone chemistry," techniques represent another significant advancement. researchgate.net In one study, dihydropyrimidinones were synthesized efficiently under solvent-free conditions using CuCl2·2H2O as a catalyst, demonstrating high yields with a simple and environmentally friendly procedure. researchgate.net

The use of alternative energy sources is also a cornerstone of green synthesis. Microwave irradiation has been successfully employed to synthesize 2-anilinopyrimidines and other pyrimidine derivatives. ijper.orgrsc.org Microwave-assisted synthesis often leads to dramatically shorter reaction times, higher yields, and can be performed with less solvent compared to conventional heating methods. ijper.org Similarly, ultrasound irradiation has been noted for its efficiency and safety in promoting chemical reactions for pyrimidine synthesis. pjoes.com

These greener synthetic routes offer substantial advantages over traditional methods, which often rely on hazardous solvents and toxic reagents. rasayanjournal.co.in By embracing techniques like catalysis with natural products, solventless reactions, and microwave assistance, the synthesis of pyrimidinone derivatives becomes more sustainable, cost-effective, and safer. rasayanjournal.co.inijper.org

The following table provides an overview of green chemistry approaches applied to the synthesis of pyrimidine derivatives.

| Green Chemistry Approach | Catalyst/Medium | Key Advantages | Example Application | Reference |

|---|---|---|---|---|

| Natural Acid Catalysis | Lemon Juice | Cost-effective, eco-friendly, simple, room temperature | Biginelli reaction for Dihydropyrimidinones (DHPMs) | ijarsct.co.in |

| Solvent-Free Synthesis | CuCl2·2H2O | High yields, mild conditions, eco-friendly | "Grindstone Chemistry" for DHPMs | researchgate.net |

| Microwave-Assisted Synthesis | Ethanolic Potassium Hydroxide | Shorter reaction time, excellent yields, environmentally friendly | Synthesis from chalcones and urea | ijper.org |

| Microwave-Assisted SNAr | None (neat reaction) | Reduced reaction time compared to conventional heating | Synthesis of 2-anilinopyrimidines | rsc.org |

| General Green Methods | Ionic liquids, ball milling, ultrasound | Reduced waste, safer solvents, energy efficiency | General pyrimidine synthesis | rasayanjournal.co.inpjoes.com |

Elucidation of Molecular Structure and Conformation Using Advanced Spectroscopic and Crystallographic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of pyrimidinone derivatives. Through one- and two-dimensional experiments, a complete picture of the proton and carbon framework, as well as the connectivity between atoms, can be established.

One-Dimensional (¹H, ¹³C) NMR Spectroscopic Analysis of Pyrimidinone Derivativesmdpi.comasianpubs.org

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a 2-anilino-pyrimidinone derivative is expected to show distinct signals corresponding to the aromatic protons of the anilino group, the pyrimidinone ring proton, the isopropyl group protons, and the amine protons. For instance, in related 2-substituted aniline (B41778) pyrimidine (B1678525) derivatives, aromatic protons typically appear in the range of δ 6.8-8.4 ppm. mdpi.com The N-H protons of the pyrimidinone ring and the anilino linker would likely appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration. The methine proton of the isopropyl group would present as a septet, coupled to the six equivalent methyl protons, which would appear as a doublet further upfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon environments. Key resonances would include the carbonyl carbon (C=O) of the pyrimidinone ring, typically observed in the δ 160-170 ppm region. mdpi.com Carbons within the aromatic anilino ring and the heterocyclic pyrimidinone ring would resonate in the aromatic region (approximately δ 98-164 ppm). mdpi.com The aliphatic carbons of the isopropyl group would be found at higher field (further upfield). Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-anilino-6-isopropyl-4(3H)-pyrimidinone

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Isopropyl CH | Multiplet | ~30-40 |

| Isopropyl CH₃ | Doublet | ~20-25 |

| Pyrimidinone C5-H | Singlet | ~100-115 |

| Anilino Aromatic C-H | Multiplet | ~120-135 |

| Pyrimidinone N-H | Broad Singlet | - |

| Anilino N-H | Broad Singlet | - |

| Pyrimidinone C=O | - | ~160-170 |

| Pyrimidinone C2, C4, C6 | - | ~155-165 |

Two-Dimensional (COSY, HSQC, HMBC) NMR for Elucidating Complex Pyrimidinone Architectures

Two-dimensional NMR experiments are indispensable for unambiguously assigning the signals observed in 1D spectra and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a key correlation would be observed between the isopropyl methine proton and the methyl protons. Cross-peaks among the protons on the anilino ring would help delineate their substitution pattern. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It allows for the direct assignment of a carbon resonance based on the chemical shift of the proton attached to it. For example, the signal for the C5 proton of the pyrimidinone ring would show a cross-peak to the C5 carbon, and the isopropyl methine proton signal would correlate with the isopropyl methine carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away (long-range ¹H-¹³C couplings). sdsu.edu HMBC is crucial for connecting different fragments of the molecule. For example, correlations would be expected from the anilino N-H proton to carbons in both the pyrimidinone ring (C2) and the aniline ring, confirming the linkage between these two moieties. Similarly, the isopropyl methine proton would show correlations to the C6 carbon of the pyrimidinone ring.

Solid-State Magic Angle Spinning (MAS) NMR and ¹H Double-Quantum (DQ) MAS NMR for Investigating Intermolecular Interactions and Tautomerism in Pyrimidinonesresearchgate.netnih.gov

In the solid state, pyrimidinone derivatives often engage in specific intermolecular interactions, such as hydrogen bonding, which can significantly influence their structure and properties. Solid-state NMR (ssNMR) is a powerful tool for probing these interactions.

Magic Angle Spinning (MAS) NMR: High-resolution ¹H and ¹⁵N MAS NMR experiments can be used to study the tautomeric form of the pyrimidinone ring. nih.gov Pyrimidinones (B12756618) can exist in keto-enol tautomeric forms. acs.orgchemicalbook.com Solid-state NMR studies on related ureidopyrimidinone compounds have shown that the keto tautomer, which is capable of forming strong intermolecular hydrogen bonds, is often the dominant form in the solid state. nih.gov

¹H Double-Quantum (DQ) MAS NMR: This advanced technique provides detailed insight into the arrangement of hydrogen bonds by probing dipole-dipole couplings between pairs of protons. researchgate.net ¹H DQ MAS spectra can be used to measure proton-proton distances quantitatively. For pyrimidinone systems that form hydrogen-bonded dimers, this technique can elucidate the specific geometry of the hydrogen bonds and confirm the dimeric structure in the bulk material. researchgate.net It is also sensitive to molecular-scale dynamics and can be used to study processes like thermally induced tautomeric rearrangements. researchgate.net

X-ray Crystallography for Absolute Structure Determination and Crystal Packing Analysisacs.orgnih.govresearchgate.net

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the crystalline state.

While the specific crystal structure for this compound is not detailed in the provided sources, analysis of the closely related compound, 2-isopropyl-6-methylpyrimidin-4(3H)-one, offers significant insights. nih.govresearchgate.net The crystallographic study of this molecule confirmed that it exists in the keto-form in the solid state, a result of an enol-to-keto tautomerism occurring during crystallization. nih.gov

A crucial finding from this study was the observation of intermolecular hydrogen bonding. Symmetry-related molecules are linked into centrosymmetric dimers through pairs of N—H···O hydrogen bonds, forming a characteristic R²₂(8) ring motif. nih.govresearchgate.net These dimeric units then stack along a crystallographic axis. This dimerization via hydrogen bonds is a common and important feature in the supramolecular chemistry of pyrimidinone derivatives. acs.org It is highly probable that this compound would exhibit similar hydrogen-bonding patterns, potentially involving both the pyrimidinone N-H and the anilino N-H groups.

Table 2: Representative Crystallographic Data for a Related Pyrimidinone

| Parameter | Value (for 2-isopropyl-6-methylpyrimidin-4(3H)-one) nih.gov |

|---|---|

| Chemical Formula | C₈H₁₂N₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Key Feature | Exists as keto-tautomer |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysissapub.orgsphinxsai.com

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns under ionization.

For this compound, the mass spectrum would be expected to show a prominent molecular ion peak (M⁺) corresponding to its exact molecular mass. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. mdpi.com

The fragmentation of pyrimidine derivatives under electron impact ionization often involves characteristic losses of simple functional groups and subsequent decomposition of the heterocyclic ring. sapub.orgresearchgate.net Studies on related pyrimidine structures show that fragmentation can be initiated by cleavage at side chains or within the pyrimidine ring itself. sphinxsai.com For the target compound, likely fragmentation pathways could include:

Loss of a methyl radical (•CH₃) from the isopropyl group.

Cleavage of the anilino group.

Fission of the pyrimidine ring, potentially involving the loss of species like CO or HCN.

The analysis of these fragment ions helps to confirm the different structural units within the molecule and their connectivity. sapub.org

Infrared (IR) Spectroscopy for Functional Group Identification in Pyrimidinone Compoundsresearchgate.netresearchgate.net

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound would be expected to display several key absorption bands that confirm its structure:

N-H Stretching: Bands corresponding to the N-H stretching vibrations of the pyrimidinone ring and the anilino secondary amine would be expected in the region of 3100-3400 cm⁻¹. The exact position and shape (broad or sharp) would depend on the extent of hydrogen bonding.

C-H Stretching: Absorptions for aromatic C-H stretching (from the anilino ring) would appear just above 3000 cm⁻¹, while aliphatic C-H stretching (from the isopropyl group) would be observed just below 3000 cm⁻¹ (typically 2850-3000 cm⁻¹). libretexts.org

C=O Stretching: A strong, sharp absorption band characteristic of the carbonyl (C=O) group in the pyrimidinone ring is expected around 1620-1700 cm⁻¹. researchgate.netresearchgate.net This band is a key indicator of the keto-tautomeric form.

C=N and C=C Stretching: Vibrations from the C=N and C=C bonds within the pyrimidinone and aniline rings typically appear in the 1400-1600 cm⁻¹ region. researchgate.net

Fingerprint Region: The region below 1400 cm⁻¹ contains a complex pattern of bands, including C-N stretching and various bending vibrations, which are unique to the molecule as a whole. libretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H (Amine/Amide) | Stretch | 3100 - 3400 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| C=O (Amide) | Stretch | 1620 - 1700 |

Computational Chemistry and Molecular Modeling in Pyrimidinone Research

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the interaction between a small molecule ligand and a protein's binding site, offering critical information on the binding energetics and conformational arrangement.

Molecular docking simulations are instrumental in predicting the binding affinity, often expressed as a docking score or free binding energy (in kcal/mol), of pyrimidinone ligands with their protein targets. These scores provide a quantitative estimate of the strength of the ligand-receptor interaction. Studies on various 2-anilinopyrimidine derivatives, a class to which 2-anilino-6-isopropyl-4(3H)-pyrimidinone belongs, have demonstrated their ability to bind effectively to the ATP-binding pocket of various kinases. nih.govresearchgate.net

The binding mode of these inhibitors typically involves the formation of a specific network of non-covalent interactions. A recurring motif is the establishment of hydrogen bonds between the pyrimidine (B1678525) core and the hinge region of the kinase. nih.gov For instance, the nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, while the anilino NH group often serves as a hydrogen bond donor, anchoring the ligand within the active site. nih.gov The anilino-phenyl and isopropyl groups can further stabilize the complex by engaging in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket. nih.gov

Interactive Table: Predicted Binding Affinities of Pyrimidinone Derivatives

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interaction Feature |

| 2-Anilinopyrimidine | Cyclin-Dependent Kinase 2 (CDK2) | -7.7 | Hydrogen bond with hinge region |

| 2,6-Pyrimidindione | Cyclin-Dependent Kinase 1 (CDK1) | -9.6 | Hydrogen bonds with Asp86 and Glu8 |

| 2-Anilinopyrimidine | Aurora A Kinase | -8.5 | Hydrogen bonds with Ala213 and Glu211 |

| Pyrimidine Derivative | Cyclin-Dependent Kinase 2 (CDK2) | -7.9 | Hydrogen bonds with LYS 33 and THR 14 |

Note: Data are representative values from studies on related pyrimidinone derivatives. nih.govnih.govlew.ro

A significant outcome of molecular docking is the detailed mapping of interactions between the ligand and individual amino acid residues of the target protein. For 2-anilinopyrimidine inhibitors, simulations have consistently highlighted the importance of the kinase hinge region. For example, in studies with Aurora A kinase, the anilinopyrimidine core forms a characteristic triad (B1167595) of hydrogen bonds with the backbone of residues like Alanine (Ala) 213 and Glutamate (Glu) 211. nih.gov

Specifically, the pyrimidine ring's nitrogen atom can accept a hydrogen bond from the backbone NH of Ala213, while the aniline (B41778) NH group donates a hydrogen bond to the carbonyl oxygen of the same residue. nih.gov In other kinases, such as CDK2, interactions with residues like Leucine (Leu) 83 are crucial for binding. researchgate.net The identification of these critical interactions provides a structural rationale for the compound's activity and guides further chemical modifications to enhance potency and selectivity. researchgate.netnih.gov

Interactive Table: Key Amino Acid Interactions for Pyrimidinone Scaffolds

| Target Protein | Interacting Residue(s) | Type of Interaction | Reference Compound Class |

| Aurora A Kinase | Ala213, Glu211 | Hydrogen Bonds | 2-Anilinopyrimidine |

| CDK1 | Asp86, Glu8 | Hydrogen Bonds | 2,6-Pyrimidindione |

| Anaplastic Lymphoma Kinase (ALK) | MET1199, ASP1203 | Hydrogen Bonds | Pyrimidine Analog |

| CDK2 | LYS 33, THR 14 | Hydrogen Bonds | Pyrimidine Derivative |

Note: This table summarizes key interactions identified in docking studies of various pyrimidinone-based inhibitors. nih.govnih.govlew.roresearchgate.net

Computational approaches are pivotal in modern drug discovery, enabling the rapid evaluation of large virtual compound libraries to identify promising "hit" molecules. researchgate.netnih.gov This process, known as in silico screening, uses docking simulations to filter vast chemical databases against a specific protein target, prioritizing candidates for synthesis and experimental testing. researchgate.netamanote.com The pyrimidine scaffold has been a frequent subject of such screening campaigns, leading to the identification of novel kinase inhibitors. nih.gov

Once a hit compound is identified, rational lead optimization is employed to improve its pharmacological profile. nih.govyoutube.com This iterative process involves making targeted structural modifications to the lead molecule based on insights from computational models. nih.govacs.orgresearchgate.net For instance, if docking studies reveal an unoccupied hydrophobic pocket near the isopropyl group of this compound, medicinal chemists might design analogs with larger alkyl groups to better fill this space, potentially increasing binding affinity. This synergy between computational prediction and chemical synthesis accelerates the development of optimized drug candidates. youtube.comacs.org

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the intrinsic electronic properties of molecules. irjweb.comresearchgate.net These methods are used to analyze the distribution of electrons and the energies of molecular orbitals, which are fundamental to a molecule's stability, reactivity, and ability to engage in intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. libretexts.orgresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and stability. researchgate.net

For pyrimidinone derivatives, a smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating charge transfer within the molecule and interactions with other species. irjweb.comwjarr.com Quantum chemical calculations have been used to determine the energies of these orbitals for various pyrimidine analogs, providing insights into their electronic behavior. asianpubs.org Understanding the spatial distribution of the HOMO and LUMO can also help identify the most nucleophilic and electrophilic sites on the molecule, respectively, which is crucial for predicting how it will interact with a biological target. asianpubs.org

Interactive Table: Representative FMO Energy Values for Heterocyclic Compounds

| Compound Class | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |

| Pyrimidine Derivative A | -6.58 | -2.70 | 3.88 |

| Pyrimidine Derivative B | -6.44 | -2.81 | 3.63 |

| Pyrimidinyl Thiourea | -9.25 | -1.50 | 7.75 |

Note: These values are illustrative and derived from DFT calculations on various pyrimidine-based structures to show the application of FMO theory. wjarr.comasianpubs.org

Molecular Electrostatic Potential (MEP) maps are powerful visualization tools that illustrate the charge distribution across a molecule's surface. wjarr.commdpi.com These maps are generated from quantum chemical calculations and are color-coded to represent different regions of electrostatic potential. researchgate.net Typically, red-colored regions indicate negative potential (electron-rich areas), which are favorable for electrophilic attack, while blue-colored regions represent positive potential (electron-poor areas), which are susceptible to nucleophilic attack. wjarr.comresearchgate.net Green and yellow areas denote regions of neutral or intermediate potential.

For pyrimidinone derivatives, MEP maps can reveal the locations of lone pair electrons on nitrogen and oxygen atoms (red regions) and electron-deficient hydrogen atoms (blue regions). wjarr.com This information is vital for understanding non-covalent interactions, particularly hydrogen bonding, which is fundamental to molecular recognition at a protein's active site. acs.org By analyzing the MEP, researchers can predict which parts of the this compound molecule are likely to serve as hydrogen bond donors or acceptors, providing a rational basis for its observed binding mode in molecular docking simulations. wjarr.comphyschemres.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Protein Binding Dynamics

Molecular Dynamics (MD) simulations serve as a powerful computational microscope, providing deep insights into the time-resolved behavior of molecules at an atomic level. For this compound and its analogs, MD simulations are instrumental in elucidating their conformational flexibility and the intricate dynamics of their interactions with biological targets, particularly protein kinases. These simulations model the physical movements of atoms and molecules over time, offering a dynamic perspective that complements static methods like molecular docking.

Conformational Analysis: The therapeutic efficacy of a small molecule inhibitor is often dictated by its ability to adopt a specific three-dimensional shape, or conformation, that is complementary to its target's binding site. MD simulations allow researchers to explore the accessible conformational landscape of this compound. The molecule possesses several rotatable bonds, particularly around the anilino bridge, which can lead to a range of possible spatial arrangements. Simulations can track the torsional angles of these bonds over nanoseconds or even microseconds, revealing the most stable and frequently adopted conformations in a simulated physiological environment. This analysis is crucial for understanding the molecule's inherent flexibility and the energetic favorability of the specific conformation required for binding.

Ligand-Protein Binding Dynamics: MD simulations are extensively used to refine and validate the binding poses of pyrimidinone derivatives predicted by molecular docking and to study the stability of the resulting ligand-protein complex. rsc.org After docking the pyrimidinone inhibitor into the active site of a target kinase, a simulation is run to observe how the system evolves.

Key analyses performed during these simulations include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in the displacement of atoms for both the ligand and the protein backbone over the course of the simulation. A stable, low-fluctuation RMSD value for the ligand indicates that it remains securely bound in the binding pocket, suggesting a stable interaction. mdpi.com Conversely, a high and fluctuating RMSD might suggest an unstable binding mode. physchemres.org

Hydrogen Bond Analysis: The 2-anilinopyrimidine scaffold is designed to form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding site. MD simulations can monitor the formation, duration, and breaking of these bonds throughout the simulation. The percentage of time a specific hydrogen bond is maintained (its "occupancy") is a key indicator of its importance for binding affinity. nih.gov

Binding Free Energy Calculations: Techniques such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics Generalized Born Surface Area (MM/GBSA) are often applied to MD simulation trajectories. These methods estimate the binding free energy of the ligand-protein complex, providing a quantitative measure of binding affinity that can be used to rank different pyrimidinone analogs. nih.gov

The detailed insights from MD simulations are invaluable for structure-based drug design. By observing the dynamic interactions between this compound and its target, researchers can identify which chemical moieties are critical for binding and which regions of the molecule could be modified to enhance potency or selectivity. nih.gov For instance, if a particular interaction is shown to be transient or unstable, medicinal chemists can rationally design new derivatives to strengthen that interaction, leading to improved inhibitor efficacy. researchgate.net

Interactive Data Tables

Table 1: Representative Hydrogen Bond Occupancy Analysis This table illustrates typical results from an MD simulation, showing the stability of key hydrogen bonds between a 2-anilinopyrimidine core and a hypothetical kinase hinge region. High occupancy percentages indicate stable and critical interactions.

| Donor Atom (Inhibitor) | Acceptor Atom (Protein) | Occupancy (%) | Average Distance (Å) |

| Pyrimidinone N1-H | Main Chain O of Leu83 | 92.5 | 2.85 |

| Anilino N-H | Main Chain O of Glu81 | 75.3 | 3.10 |

| Water Molecule | Pyrimidinone O4 | 45.1 | 2.95 |

Table 2: Sample Binding Free Energy Decomposition This table shows a representative breakdown of the energy components contributing to the binding of a pyrimidinone inhibitor, as calculated by the MM/PBSA method. The negative total binding energy indicates a favorable interaction.

| Energy Component | Average Contribution (kcal/mol) |

| Van der Waals Energy | -45.8 |

| Electrostatic Energy | -18.2 |

| Polar Solvation Energy | +30.5 |

| Non-polar Solvation Energy | -5.1 |

| Total Binding Free Energy (ΔG_bind) | -38.6 |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar of 2 Anilino 6 Isopropyl 4 3h Pyrimidinone Derivatives

Impact of Anilino Moiety Substitutions on Biological Activity Profiles

The anilino moiety at the C-2 position of the pyrimidinone core is a critical determinant of biological activity, and substitutions on this phenyl ring can significantly modulate the pharmacological profile of the derivatives. Research on related 2-anilinopyrimidine scaffolds has consistently demonstrated that the nature, position, and size of substituents on the anilino ring influence potency and selectivity.

For instance, in a series of 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones, the introduction of solubilizing groups on the 2-anilino ring was found to increase activity against the Wee1 kinase. nih.gov This suggests that physicochemical properties such as solubility, governed by these substituents, play a crucial role in the interaction with the biological target.

The electronic properties of the substituents are also paramount. Studies on other anilinopyrimidine derivatives have shown that small, electron-donating groups at the meta-position of the anilino ring can be important for activity. Conversely, the introduction of electron-withdrawing groups can sometimes be detrimental. For example, in certain series, a fluorine atom at the para-position diminished activity, whereas a weakly electron-releasing methyl group at the same position enhanced it. The position of the substituent is equally critical, as moving a methyl group from the para to the meta position has been shown to cause a significant loss in potency in related heterocyclic systems.

These findings underscore the sensitivity of the anilino pocket in the target protein. The binding affinity is influenced by a delicate balance of steric, electronic, and hydrophobic interactions, which can be fine-tuned by strategic substitutions on the anilino ring.

Table 1: Impact of Anilino Substitutions on Biological Activity in Related Pyrimidine (B1678525) Scaffolds

| Scaffold | Substitution on Anilino Ring | Effect on Biological Activity |

|---|---|---|

| 2-Anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one | Solubilizing groups | Increased Wee1 kinase activity nih.gov |

| 4-Anilino-2-(2-pyridyl)pyrimidine | Small, electron-donating group at meta-position | Important for apoptosis-inducing activity |

| 2-Anilino Triazolopyrimidine | para-methyl | Enhanced antiproliferative activity |

Role of the Isopropyl Group at the C-6 Position in Modulating Potency and Selectivity

The C-6 position of the pyrimidinone ring is another key site for structural modification that can profoundly affect the potency and selectivity of the compounds. While direct SAR studies on the 6-isopropyl group of 2-anilino-6-isopropyl-4(3H)-pyrimidinone are not extensively detailed in publicly available literature, research on analogous structures with various C-6 substituents provides valuable insights.

In related heterocyclic systems like 2-arylaminopurines, the nature of the substituent at the C-6 position plays a crucial role in achieving selectivity between different kinases, such as CDK1 and CDK2. acs.org The size and lipophilicity of the C-6 substituent can influence how the inhibitor orients itself within the ATP-binding pocket of the target enzyme. A bulky group like isopropyl can provide favorable hydrophobic interactions with non-polar residues in a specific sub-pocket of the active site, thereby enhancing potency and contributing to selectivity against other kinases that may have a smaller or differently shaped pocket.

Pyrimidinone Ring Core Modifications and their Structure-Activity Implications

The pyrimidinone ring serves as the central scaffold for this class of compounds, and modifications to this core can lead to dramatic changes in biological activity. These modifications can include atom substitution within the ring (bioisosteric replacement) or the fusion of other rings to the core.

Bioisosteric replacement is a common strategy in medicinal chemistry to improve potency, selectivity, or pharmacokinetic properties. For example, replacing the pyrimidinone core with a thieno[2,3-d]pyrimidine (B153573) scaffold has been explored for various biological targets. nih.gov This particular modification alters the shape, electronic distribution, and hydrogen-bonding capacity of the core, leading to different interactions with the target protein. For instance, the sulfur atom in the thieno[2,3-d]pyrimidine ring can engage in unique interactions not possible with the original pyrimidinone core.

Another approach involves the fusion of additional rings to the pyrimidinone scaffold, creating structures like pyrido[2,3-d]pyrimidin-7(8H)-ones. mdpi.com These fused systems have a more rigid and extended structure, which can enhance binding affinity by increasing the surface area of interaction with the target. Diversification of substituents on these fused ring systems, particularly at positions corresponding to the C-4 of the original pyrimidinone, has been shown to be a viable strategy for discovering novel inhibitors. mdpi.com

These core modifications fundamentally alter the three-dimensional shape and electronic properties of the molecule, thereby influencing how it presents its key interacting moieties (the anilino and isopropyl groups) to the biological target.

Development and Validation of QSAR Models for Pyrimidinone Biological Activities

To quantitatively understand the relationship between the chemical structure and biological activity of pyrimidinone derivatives and to predict the activity of novel compounds, various QSAR models have been developed.

Selection of Molecular Descriptors and Statistical Methodologies (e.g., Multiple Linear Regression, Artificial Neural Networks, Principal Component Regression, Partial Least Squares)

The development of robust QSAR models begins with the careful selection of molecular descriptors that can numerically represent the structural features of the compounds. These descriptors fall into several categories, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum-chemical (e.g., HOMO/LUMO energies). For 3D-QSAR studies, steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated around the molecules.

A variety of statistical methodologies are employed to establish a mathematical relationship between these descriptors and the observed biological activity.

Multiple Linear Regression (MLR) is a common starting point, providing a simple linear equation that is easily interpretable.

Partial Least Squares (PLS) is particularly useful when the number of descriptors is large or when there is multicollinearity among them. It is the engine behind popular 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

Artificial Neural Networks (ANN) are capable of modeling complex, non-linear relationships between descriptors and activity, which can often lead to more predictive models compared to linear methods.

Other machine learning algorithms such as k-Nearest Neighbors (kNN) , Support Vector Regression (SVR) , and Random Forest Regressor (RFR) have also been successfully applied to model the QSAR of pyrimidine and related heterocyclic derivatives. nih.gov

For pyrimidine derivatives, 3D-QSAR techniques like CoMFA and CoMSIA have been widely used. These methods generate 3D contour maps that visualize the favorable and unfavorable regions for different fields (steric, electrostatic, etc.) around the molecule, providing intuitive guidance for structural modification.

Assessment of Predictive Power and Determination of Applicability Domains for QSAR Models

A crucial step in QSAR modeling is the rigorous validation of the developed model to ensure its predictive power and reliability. This is typically achieved through both internal and external validation techniques.

Internal validation often involves the leave-one-out (LOO) cross-validation method, which yields the cross-validated correlation coefficient (q²). A high q² value (typically > 0.5) is indicative of good internal predictivity. The non-cross-validated correlation coefficient (r²) measures the goodness of fit of the model to the training data.

External validation is considered a more stringent test of a model's predictive ability. It involves using the model to predict the activity of a set of compounds (the test set) that were not used in the model's development. The predictive performance is often assessed using the predictive r² (r²_pred), which is calculated based on the difference between the observed and predicted activities of the test set compounds.

The Applicability Domain (AD) of a QSAR model defines the chemical space of compounds for which the model can make reliable predictions. It is essential to determine the AD to avoid making predictions for compounds that are structurally too different from those in the training set. The AD can be defined based on the range of descriptor values in the training set or by more complex methods like distance-based approaches.

Table 2: Common Statistical Parameters for QSAR Model Validation

| Parameter | Description | Indication |

|---|---|---|

| r² | Coefficient of determination | Goodness of fit (how well the model explains the variance in the training set) |

| q² | Cross-validated correlation coefficient | Internal predictive ability of the model |

| r²_pred | Predictive r² for the external test set | External predictive ability of the model |

Derivation of Pharmacophore Features and Structural Requirements for Optimal Activity

Pharmacophore modeling is a powerful tool that complements SAR and QSAR studies. A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to interact with a specific biological target.

For many pyrimidine-based inhibitors, particularly those targeting kinases, the aminopyrimidine core is a key pharmacophoric element. It often mimics the adenine (B156593) base of ATP, forming crucial hydrogen bonds with the hinge region of the kinase's active site. The anilino group typically occupies a hydrophobic pocket, and its substituents can form additional interactions. The substituent at the C-6 position, such as the isopropyl group, often points towards the solvent-exposed region or a ribose-binding pocket, and its properties are critical for achieving selectivity.

QSAR contour maps and docking studies help to refine these pharmacophore models. For example, CoMFA steric and electrostatic contour maps can indicate where bulky or charged groups are favored or disfavored, respectively. These insights provide a clear roadmap for designing new derivatives with potentially enhanced activity by ensuring that they possess the optimal arrangement of pharmacophoric features required for strong and specific binding to the target.

Molecular Mechanisms of Action and Biochemical Target Identification

Exploration of Putative Molecular Targets for Pyrimidinone Action

The diverse pharmacological effects of pyrimidinone derivatives stem from their ability to interact with and modulate the function of various key cellular proteins, particularly enzymes.

The 2-anilinopyrimidine scaffold is a privileged structure in medicinal chemistry, known to interact with the ATP-binding sites of many kinases and other enzymes. While direct studies on 2-anilino-6-isopropyl-4(3H)-pyrimidinone are limited, research on analogous compounds provides significant insights into its potential enzyme inhibitory activities.

HIV-1 Integrase and Reverse Transcriptase:

The human immunodeficiency virus type 1 (HIV-1) relies on key enzymes for its replication, including reverse transcriptase (RT) and integrase (IN). Pyrimidinone analogues have been investigated as inhibitors of these viral enzymes. A series of novel pyrimidone analogues have been designed and synthesized as HIV-1 integrase inhibitors. nih.gov Molecular docking studies of these compounds suggest they can occupy the integrase active site, interacting with viral DNA to block its activity. nih.gov

Furthermore, various pyrimidine (B1678525) derivatives have shown potent activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs). For instance, pyrimidine-2,4-diones linked to an isoxazolidine (B1194047) nucleus have demonstrated HIV reverse transcriptase inhibitory activity in the nanomolar range. nih.gov Pyrido-pyrimidinone compounds have also been developed that inhibit RT-associated ribonuclease H (RNase H) activity with low nanomolar potency. mdpi.com The structural similarities suggest that this compound could also exhibit inhibitory effects against these crucial HIV enzymes.

Mtb Thymidylate Kinase:

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, possesses unique enzymes essential for its survival, making them attractive drug targets. Thymidylate kinase of M. tuberculosis (TMPKmt) is one such enzyme, playing a crucial role in DNA synthesis. imrpress.com Both nucleoside and non-nucleoside inhibitors of TMPKmt have been developed. imrpress.commdpi.comnih.govnih.gov Notably, arylpyrimidine derivatives have been investigated as inhibitors of TMPKmt, suggesting that the anilinopyrimidine scaffold could potentially target this enzyme. mdpi.com

EGFR and PI3K:

The Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K) are key components of signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many cancers. The anilinopyrimidine core is a well-established pharmacophore for EGFR inhibitors. nih.govnih.gov For example, a series of novel 4-anilino-furo[2,3-d]pyrimidine derivatives have been developed as dual inhibitors of EGFR and HER2 tyrosine kinases. nih.gov Computational studies have also supported the potential of pyrimidine analogues as EGFR inhibitors. Given that PI3K is a downstream effector of EGFR, compounds targeting EGFR often have indirect effects on the PI3K pathway.

Topoisomerase II:

Topoisomerases are enzymes that regulate the topology of DNA and are vital for DNA replication and transcription. Topoisomerase II is a validated target for anticancer drugs. mdpi.comwikipedia.org Certain 4β-anilino derivatives of podophyllotoxin (B1678966) have been shown to be potent inhibitors of human DNA topoisomerase II. nih.gov Additionally, thieno[2,3-d]pyrimidine (B153573) derivatives have been designed and evaluated as topoisomerase II inhibitors, with some compounds showing potent activity. nih.gov These findings indicate that the anilinopyrimidine structure is compatible with the inhibition of this enzyme.

Xanthine (B1682287) Oxidase:

Xanthine oxidase is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. wikipedia.org Elevated levels of uric acid can lead to conditions like gout. Various heterocyclic compounds, including pyrimidone derivatives, have been investigated as xanthine oxidase inhibitors. nih.gov For instance, certain pyrimidone derivatives have shown potent xanthine oxidase inhibitory activity, being significantly more potent than the standard drug allopurinol. nih.gov

| Enzyme Target | Potential for Inhibition by this compound Analogues | Key Findings from Analogue Studies |

| HIV-1 Integrase | High | Pyrimidone analogues can occupy the active site and block intasome activity. nih.gov |

| HIV-1 Reverse Transcriptase | High | Pyrimidine-2,4-diones and pyrido-pyrimidinones show nanomolar inhibition. nih.govmdpi.com |

| Mtb Thymidylate Kinase | Moderate | Arylpyrimidine derivatives are known inhibitors of TMPKmt. mdpi.com |

| EGFR | High | The anilinopyrimidine scaffold is a known EGFR inhibitor pharmacophore. nih.govnih.gov |

| PI3K | Moderate | Inhibition is likely a downstream effect of EGFR inhibition. |

| Topoisomerase II | Moderate | Anilino-podophyllotoxin and thieno[2,3-d]pyrimidine derivatives are active. nih.govnih.gov |

| Xanthine Oxidase | High | Pyrimidone derivatives have shown potent inhibitory activity. nih.gov |

Beyond direct enzyme inhibition, anilinopyrimidine compounds can interfere with broader biochemical pathways.

Phospholipid Biosynthesis:

While direct evidence for the interaction of this compound with phospholipid biosynthesis is not available, this pathway is a fundamental cellular process that could be a target for various bioactive molecules. Methods for the rapid serial determination of phospholipid biosynthesis have been developed, which could be utilized to screen for the effects of such compounds. nih.gov

Hog1 MAPK Pathway:

The High-Osmolarity Glycerol (HOG) pathway is a mitogen-activated protein kinase (MAPK) cascade in yeast that is crucial for responding to osmotic stress. nih.gov In pathogenic fungi, the Hog1 MAPK pathway plays a central role in stress responses. nih.gov Although there is no direct evidence linking this compound to this pathway, the general ability of small molecules to modulate kinase signaling pathways makes this a plausible area for future investigation.

Characterization of Biochemical Pathways Affected by this compound and its Analogues

The primary biochemical pathway affected by anilinopyrimidine fungicides is the biosynthesis of the amino acid methionine. nzpps.org This inhibition is thought to interfere with protein synthesis and the secretion of hydrolytic enzymes necessary for the infection process in plant pathogenic fungi. nih.gov This mode of action highlights a specific metabolic vulnerability that can be exploited by this class of compounds.

Mechanistic Insights Derived from Omics Approaches, such as Transcriptomics

Transcriptomic analyses have been employed to understand the resistance mechanisms to anilinopyrimidine fungicides in organisms like Botrytis cinerea. nih.govasm.org These studies have revealed that resistance can be linked to mitochondrial function and the differential expression of various genes, including drug transporters. nih.govfrontiersin.org Such "omics" approaches provide a systems-level view of the cellular response to these compounds, offering valuable clues about their primary targets and downstream effects. For example, comparative transcriptome profiling can reveal the upregulation of specific genes in response to treatment, pointing towards the pathways the cell uses to counteract the compound's effects.

Molecular Basis of Resistance and Resistance Management Strategies

Identification of Resistance-Conferring Mutations in Target Organisms

Historically, the mode of action for anilinopyrimidines was thought to be the inhibition of methionine biosynthesis. nih.gov However, the precise molecular target remained elusive for many years. frontiersin.org Genetic analysis of resistant fungal strains has been instrumental in clarifying the mechanisms, pointing toward mitochondrial functions rather than a single enzyme in the methionine pathway. nih.govfrontiersin.org

While direct target-site mutations for anilinopyrimidines have been challenging to pinpoint, research into fungicide resistance in key pathogens like Magnaporthe oryzae (the rice blast fungus) provides valuable insights into how mutations in regulatory genes can confer resistance.

A notable example is the MoIRR gene in M. oryzae, a putative Zn2Cys6 transcription factor. frontiersin.org While resistance to the fungicide isoprothiolane (B132471) (not an anilinopyrimidine) has been directly linked to a point mutation (R343W) in MoIRR, the study of this gene's function reveals its role in regulating broader resistance-related pathways. frontiersin.org MoIRR has been confirmed to be a typical transcription factor that translocates to the nucleus and possesses transactivation activity. frontiersin.org Knockout mutants of the MoIRR gene showed increased resistance to isoprothiolane, demonstrating its involvement in the fungus's response to chemical stress. researchgate.net

In the case of anilinopyrimidine resistance in the gray mold fungus Botrytis cinerea, comprehensive studies involving UV mutagenesis and genetic mapping have identified mutations in nine different nuclear genes that confer resistance. Crucially, all of these genes encode proteins involved in mitochondrial processes. nih.govfrontiersin.org This discovery has shifted the understanding of the anilinopyrimidine mode of action toward the disruption of mitochondrial function. Two genes, in particular, were found to be responsible for the majority of AP resistance observed in field isolates. nih.gov

The table below summarizes key genes identified in conferring fungicide resistance in different fungal species.

| Fungus Species | Gene(s) | Encoded Protein/Function | Resistance To | Key Findings |

| Magnaporthe oryzae | MoIRR | Zn2Cys6 transcription factor | Isoprothiolane | Point mutation R343W confers resistance. frontiersin.org |

| Botrytis cinerea | 9 distinct nuclear genes (e.g., Bcmdl1) | Proteins involved in mitochondrial processes (e.g., ABC transporter) | Anilinopyrimidines | Mutations in these genes confer resistance, indicating mitochondria as the primary target. nih.govfrontiersin.org |

Non-Target Site Resistance Mechanisms to Pyrimidinone-Related Compounds

Non-target site resistance (NTSR) involves mechanisms that are not related to alterations of the fungicide's direct molecular target. These are often broader in spectrum and can lead to resistance against multiple, chemically unrelated fungicides. mdpi.com

Fungi can adapt to fungicide stress by modulating complex signaling pathways and metabolic processes.

Hog1 MAPK Pathway: The High-Osmolarity Glycerol (Hog1) Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that allows fungi to respond to environmental stresses, including osmotic and oxidative stress. nih.gov In M. oryzae, transcriptomic analysis of MoIRR-deficient mutants (which are resistant to isoprothiolane) revealed the upregulation of genes in the Hog1 MAPK pathway. frontiersin.org Activation of the Hog1 pathway is a common fungal response to fungicide exposure. nih.gov However, in some cases, mutations that confer resistance are associated with the pathway's upregulation, suggesting a complex role in mediating the cellular response to fungicidal compounds. frontiersin.org

Phosphatidyl-choline Synthesis: Phospholipids (B1166683) are essential components of cellular membranes and are involved in numerous cellular processes. researchgate.net Alterations in phospholipid homeostasis can impact fungicide sensitivity. Studies in Fusarium graminearum have shown that mutants in phospholipid biosynthesis genes exhibit increased sensitivity to certain fungicides. researchgate.net Similarly, in M. oryzae, MoIRR deficiency was linked to the upregulation of genes involved in glycerophospholipid metabolism. frontiersin.org Disrupting the synthesis of key phospholipids like phosphatidylethanolamine (B1630911) (PE) and phosphatidylcholine (PC) can affect membrane integrity and the function of membrane-bound proteins, such as drug efflux pumps, thereby influencing fungicide resistance. researchgate.netfrontiersin.org

A prevalent non-target site mechanism is the overexpression of membrane transporters that actively pump fungicides out of the fungal cell, reducing their intracellular concentration to sub-lethal levels. mdpi.com This mechanism often confers multidrug resistance (MDR). nih.gov

In fungi, these efflux pumps primarily belong to two major superfamilies: the ATP-Binding Cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters. researchgate.net Resistance to anilinopyrimidine fungicides has been explicitly linked to the overexpression of these transporters in pathogens like Botrytis cinerea. researchgate.netmdpi.com In B. cinerea, several ABC transporters have been implicated in MDR phenotypes, including BcatrB, BcatrD, and BcatrK. nih.gov The overexpression of these pumps can be triggered by mutations in the promoter regions of the transporter genes or in transcription factors that regulate their expression. mdpi.com

| Transporter Family | Examples in Botrytis cinerea | Function | Associated Resistance |

| ABC Transporters | BcatrB, BcatrD, BcatrK, BcatrO | ATP-dependent efflux of a broad range of substrates | Multidrug resistance (MDR), including to anilinopyrimidines. nih.gov |

| MFS Transporters | BcMFSM2 | Proton-motive force-dependent efflux of substrates | Multidrug resistance (MDR). mdpi.com |

Fungi can develop resistance by metabolizing fungicidal compounds into less toxic forms. frontiersin.org This detoxification is often carried out by enzymes such as cytochrome P450 monooxygenases, glutathione (B108866) S-transferases, and esterases. The process typically involves enzymatic modification of the fungicide, which can prevent it from binding to its target site. frontiersin.org The compound 2-isopropyl-6-methyl-4-pyrimidinol is a known metabolite of the insecticide diazinon, indicating that organisms possess enzymatic pathways capable of modifying the pyrimidinone core structure. nih.gov Metabolic fingerprinting techniques can be used to analyze the metabolic perturbations induced by a fungicide, helping to identify its mode of action and potential detoxification pathways within the pathogen. nih.gov

Strategies for Mitigating the Development and Spread of Resistance

Effective management of fungicide resistance is essential to preserve the efficacy of anilinopyrimidines (FRAC Group 9) and other at-risk fungicides. bdschapters.comnzpps.org Strategies focus on minimizing selection pressure for resistant strains. croplife.co.za

Key resistance management strategies include:

Limiting Applications: Restrict the total number of anilinopyrimidine applications per season. For example, a maximum of two to four applications may be recommended depending on the crop and disease pressure. croplife.co.zanzpps.org

Alternation and Mixtures: Rotate or use tank-mixes of anilinopyrimidines with fungicides from different FRAC groups that have different modes of action. This ensures that pathogens are targeted by multiple mechanisms, making the selection of resistant individuals less likely. nzpps.orgcroplife.org.au

Adherence to Label Rates: Always use fungicides at the manufacturer's recommended application rate. Using reduced rates can expose the fungal population to sub-lethal doses, which can favor the selection of moderately resistant individuals. nzpps.org

Preventative Applications: Apply fungicides preventatively or early in the disease cycle when pathogen populations are low. Curative or eradicant use against high disease levels exerts strong selection pressure. nzpps.org

The following table outlines a sample resistance management approach for anilinopyrimidine (AP) fungicides.

| Strategy | Guideline | Rationale |

| Application Limit | Do not exceed the maximum number of AP applications per season (e.g., 2-4, crop-dependent). nzpps.org | Reduces the cumulative selection pressure on the pathogen population. |

| Rotation | Alternate AP fungicides with fungicides from different FRAC groups. nzpps.org | Exposes the pathogen to different modes of action, preventing stepwise selection. |

| Mixtures | Use pre-formulated mixtures or tank-mix AP fungicides with a partner from a different FRAC group. croplife.org.au | Provides multiple modes of action in a single application. |

| Application Timing | Apply preventatively when disease risk is high but before symptoms are severe. nzpps.org | Targets a smaller, more susceptible pathogen population. |

| Dosage | Avoid using reduced (sub-lethal) rates. nzpps.org | Ensures maximum efficacy and reduces the survival of less-sensitive individuals. |

By implementing these multifaceted strategies, the useful lifespan of 2-anilino-6-isopropyl-4(3H)-pyrimidinone and related fungicides can be extended, ensuring their continued role in effective disease control.

Development of Combination Therapies and Alternating Application Regimes

To prolong the efficacy of anilinopyrimidine fungicides, including this compound, combination therapies and alternating application schedules are cornerstone strategies in resistance management. nzpps.orgcroplife.co.za These approaches aim to reduce the selection pressure for resistant strains of pathogenic fungi. researchgate.net

The Fungicide Resistance Action Committee (FRAC) provides guidelines that are widely adopted. For anilinopyrimidines (FRAC Group 9), it is generally recommended to limit the number of applications per season. frac.infofrac.info When multiple applications are necessary, they should be used in a block or alternating program with fungicides from different FRAC groups. nih.gov

Combination Therapies:

Combining anilinopyrimidines with fungicides that have a different mode of action is a common and effective strategy. nih.gov This approach can broaden the spectrum of controlled pathogens and delay the development of resistance. For instance, anilinopyrimidines have been successfully used in combination with:

Azoxystrobin (B1666510): Alternating spray programs of azoxystrobin with an anilinopyrimidine have been shown to be effective in controlling diseases like grey mould (Botrytis cinerea). nih.gov

Tolylfluanid (B52280): Similarly, alternating an anilinopyrimidine with tolylfluanid has proven effective in managing disease incidence and severity. nih.gov

Fludioxonil (B1672872): The combination of cyprodinil (B131803) and fludioxonil was introduced to provide sustained control of B. cinerea and mitigate rapid resistance development. nih.gov

The rationale behind these combinations is that a pathogen resistant to one fungicide will still be controlled by the partner fungicide, thus preventing the proliferation of the resistant strain.

Alternating Application Regimes:

Alternating applications involve using fungicides with different modes of action in a scheduled sequence. This strategy is preferable to the consecutive use of the same fungicide class. nzpps.org For example, in managing blossom blight in stone fruits, it is recommended to alternate each anilinopyrimidine application with a product containing a non-anilinopyrimidine active ingredient, such as a triazole fungicide. nzpps.org

The table below summarizes general recommendations for the use of anilinopyrimidine fungicides in different crops to manage resistance.

| Crop | Disease | Recommendation |

| Apples | Black Spot (Venturia inaequalis) | A maximum of 4-5 applications per season, preferably in mixture with a fungicide from a different cross-resistance group and used early in the season. nzpps.org |

| Grapes | Grey Mould (Botrytis cinerea) | A maximum of 2-3 applications per season, depending on the total number of botrytis-specific treatments. nzpps.org |

| Stonefruit | Brown Rot/Blossom Blight (Monilinia spp.) | A maximum of 4 applications per season, with a preference for alternating with non-anilinopyrimidine fungicides. nzpps.org |

These strategies are based on the principle of minimizing the continuous selective pressure of a single mode of action, thereby reducing the likelihood of resistance evolution. researchgate.net

Understanding Cross-Resistance Patterns and their Implications

Cross-resistance occurs when a pathogen develops resistance to one fungicide and, as a result, also exhibits resistance to other fungicides with the same or a very similar mode of action. frac.info Understanding these patterns is fundamental to designing effective resistance management programs.

Within the anilinopyrimidine class, there is a high degree of cross-resistance. frac.info This means that fungal strains resistant to one anilinopyrimidine, such as cyprodinil, are typically also resistant to others like pyrimethanil (B132214) and mepanipyrim. frac.infonih.gov A strong cross-resistance relationship has been demonstrated between pyrimethanil and cyprodinil in studies on Botrytis cinerea isolates. apsnet.org Therefore, alternating between different anilinopyrimidine fungicides is not a viable resistance management strategy. nzpps.org

A crucial advantage of anilinopyrimidines is their lack of cross-resistance with other major fungicide groups. frac.infonzpps.org Studies have shown no cross-resistance between the anilinopyrimidine pyrimethanil and several other fungicides, including: nih.gov

Carbendazim (benzimidazole)

Fludioxonil (phenylpyrrole)

Prochloraz (imidazole)

Tebuconazole (triazole)

Pyraclostrobin (strobilurin)

Boscalid (carboxamide)

Fluazinam (diaryl-amine)

This lack of cross-resistance is what makes combination and alternation strategies with these other fungicide classes effective. The implications of these cross-resistance patterns are significant for disease management. The table below outlines the cross-resistance profile of anilinopyrimidine fungicides.

| Fungicide Class | Cross-Resistance with Anilinopyrimidines | Implication for Resistance Management |

| Other Anilinopyrimidines (e.g., cyprodinil, mepanipyrim) | Yes | Rotation between different anilinopyrimidines is ineffective. frac.infonzpps.org |

| Benzimidazoles (e.g., carbendazim) | No | Can be used in alternation or combination. nih.gov |

| Phenylpyrroles (e.g., fludioxonil) | No | Suitable as a partner in combination therapies. nih.govnih.gov |

| Dicarboximides (e.g., iprodione) | No | Can be used in rotation. apsnet.org |

| Hydroxyanilides (e.g., fenhexamid) | No | Suitable for alternating application programs. apsnet.org |

| Strobilurins (QoI fungicides, e.g., pyraclostrobin) | No | Effective rotation or mixture partner. nih.gov |

| SDHI fungicides (e.g., boscalid) | No | Can be used in integrated resistance management strategies. nih.gov |

Future Directions and Emerging Research Areas for 2 Anilino 6 Isopropyl 4 3h Pyrimidinone

Integration of Advanced Computational Approaches for Rational Design and Discovery

The rational design and discovery of novel analogs of 2-anilino-6-isopropyl-4(3H)-pyrimidinone can be significantly accelerated and refined through the application of advanced computational methodologies. Techniques such as quantitative structure-activity relationship (QSAR) modeling and pharmacophore-based virtual screening have become indispensable tools in modern drug discovery. nih.govnih.govtbzmed.ac.ir

QSAR studies establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For this compound, developing robust QSAR models can help identify key structural features that govern its therapeutic efficacy. By analyzing a dataset of known analogs and their corresponding biological activities, researchers can predict the potency of novel, yet-to-be-synthesized derivatives, thereby prioritizing the most promising candidates for chemical synthesis and biological evaluation. mdpi.com

Pharmacophore modeling, on the other hand, focuses on the three-dimensional arrangement of essential chemical features that a molecule must possess to bind to a specific biological target. By generating a pharmacophore model based on the known active conformations of this compound or its target's binding site, vast chemical libraries can be virtually screened to identify novel scaffolds that fit the model and are likely to exhibit the desired biological activity. nih.govrsc.org The integration of both QSAR and pharmacophore modeling can create a powerful in silico workflow for the targeted design of next-generation pyrimidinone derivatives with improved pharmacological profiles. nih.gov

Table 1: Advanced Computational Approaches in Drug Discovery

| Computational Approach | Description | Application for this compound |

| Quantitative Structure-Activity Relationship (QSAR) | Establishes a mathematical correlation between the chemical structure and biological activity of compounds. | Predict the biological activity of novel analogs and guide the design of more potent derivatives. |

| Pharmacophore Modeling | Identifies the 3D arrangement of essential chemical features required for biological activity. | Facilitate virtual screening of large compound libraries to discover novel scaffolds with similar activity. |

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target protein. | Elucidate the binding mode of this compound with its biological target and guide lead optimization. |

| Fragment-Based Drug Design (FBDD) | Identifies small chemical fragments that bind to a biological target, which are then grown or linked to create a potent lead compound. | Discover novel chemical starting points for the development of new pyrimidinone-based therapeutics. nih.gov |

Application of Integrated Omics Technologies for Comprehensive Mechanistic Understanding

A deep and comprehensive understanding of the mechanism of action of this compound is crucial for its clinical development and for identifying potential biomarkers of response or resistance. Integrated omics technologies, including proteomics and metabolomics, offer an unbiased and global approach to unraveling the complex cellular responses to drug treatment. nih.govnih.gov